molecular formula C₃₄H₃₇NO₉S B1142265 4'-Raloxifene-β-D-glucopyranoside CAS No. 334758-19-9

4'-Raloxifene-β-D-glucopyranoside

Cat. No.: B1142265
CAS No.: 334758-19-9
M. Wt: 635.72
InChI Key:
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Description

4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].

Scientific Research Applications

4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.

    Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.

    Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.

    Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].

Mechanism of Action

4’-Raloxifene-β-D-glucopyranoside acts as a selective and orally active estrogen receptor antagonist . It can inhibit bone loss and resorption, and lower lipid levels .

Future Directions

The future directions for the study of 4’-Raloxifene-β-D-glucopyranoside could involve further exploration of its synthesis process, particularly the role of the enzyme UGT76G1 . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .

Industrial Production Methods

Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].

Properties

CAS No.

334758-19-9

Molecular Formula

C₃₄H₃₇NO₉S

Molecular Weight

635.72

Synonyms

[2-​[4-​(β-​D-​Glucopyranosyloxy)​phenyl]​-​6-​hydroxybenzo[b]​thien-​3-​yl]​[4-​[2-​(1-​piperidinyl)​ethoxy]​phenyl]​-methanone

Origin of Product

United States

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